![molecular formula C17H14N4O4S2 B2864237 3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034427-08-0](/img/structure/B2864237.png)

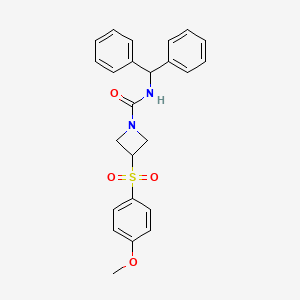

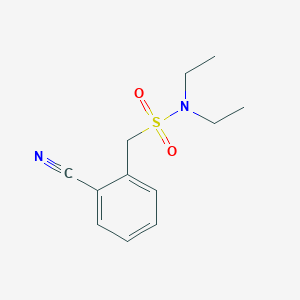

3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and spectral properties .Applications De Recherche Scientifique

Antibacterial and Antitumor Applications

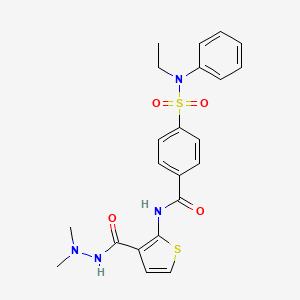

Sulfonamide-containing heterocyclic compounds have been synthesized and evaluated for their potential antibacterial and antitumor activities. For example, a study by Azab, Youssef, and El-Bordany (2013) on novel heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial properties, suggesting potential for use as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013). Another research by Aly (2009) on pyrazole and thienopyrimidine derivatives showed remarkable antitumor activity against MCF7 (breast) human cells, indicating potential applications in cancer treatment (H. M. Aly, 2009).

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antioxidant activities. A study conducted by Padmavathi et al. (2008) synthesized novel sulfone-linked bis heterocycles and tested them for their antimicrobial activity, revealing pronounced activity in certain compounds (V. Padmavathi, P. Thriveni, G. Sudhakar Reddy, D. Deepti, 2008). Furthermore, research on the highly sensitive coumarin–pyrazolone probe for the detection of Cr3+ demonstrated significant fluorescence quenching, indicating its utility in detecting metal ions in living cells, which could be extrapolated to antioxidant applications (Kailasam Saravana Mani et al., 2018).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the production ofduloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that this compound may also interact with these neurotransmitter systems.

Mode of Action

Given its potential relation to duloxetine, it may interact with theserotonin and norepinephrine reuptake systems . By inhibiting the reuptake of these neurotransmitters, it could increase their availability in the synaptic cleft, thereby enhancing neurotransmission and exerting its therapeutic effects.

Biochemical Pathways

As a potential serotonin and norepinephrine reuptake inhibitor, it would likely impact theserotonergic and noradrenergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and pain perception.

Result of Action

If it acts similarly to duloxetine, it could potentially lead to anincrease in serotonergic and noradrenergic neurotransmission , which could have various effects depending on the specific physiological context .

Propriétés

IUPAC Name |

3-methyl-2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S2/c1-21-13-9-11(4-5-14(13)25-17(21)22)27(23,24)20-10-12-16(19-7-6-18-12)15-3-2-8-26-15/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIUCXAGJJCCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)